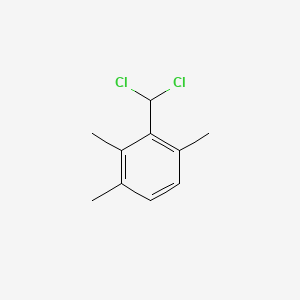
Benzene, (dichloromethyl)-1,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (dichloromethyl)-1,2,4-trimethyl- is an organic compound with the molecular formula C10H12Cl2 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and three methyl groups. This compound is also known by other names such as α,α-Dichlorotoluene and Benzal chloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, (dichloromethyl)-1,2,4-trimethyl- can be synthesized through the chlorination of toluene. The reaction involves the substitution of hydrogen atoms in the methyl group of toluene with chlorine atoms. This process typically requires the presence of a catalyst such as iron or aluminum chloride and is carried out under controlled conditions to ensure selective chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The chlorination process is conducted in large reactors with precise control over temperature and pressure to maximize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (dichloromethyl)-1,2,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions where the chlorine atoms or methyl groups are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include simpler hydrocarbons and reduced derivatives.
Applications De Recherche Scientifique
Benzene, (dichloromethyl)-1,2,4-trimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Benzene, (dichloromethyl)-1,2,4-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components . These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Toluene, α,α-dichloro-
- Benzal chloride
- Benzyl dichloride
- Benzylene chloride
- Benzylidene chloride
- Dichlorophenylmethane
- α,α-Dichlorotoluene
Uniqueness
Benzene, (dichloromethyl)-1,2,4-trimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
82884-59-1 |
|---|---|
Formule moléculaire |
C10H12Cl2 |
Poids moléculaire |
203.10 g/mol |
Nom IUPAC |
2-(dichloromethyl)-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5,10H,1-3H3 |
Clé InChI |
QJRAJRIWEPDCDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


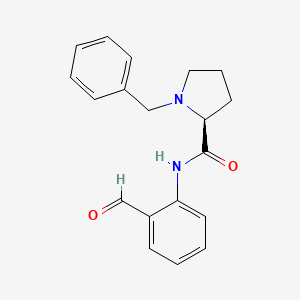
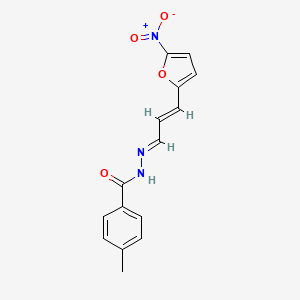
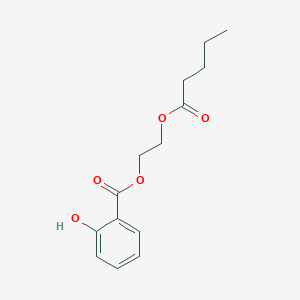
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
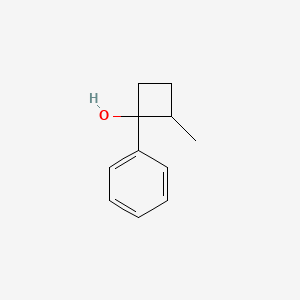
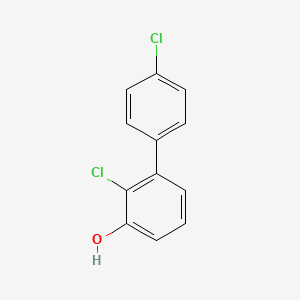
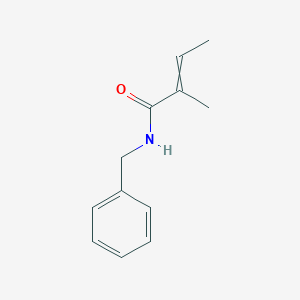
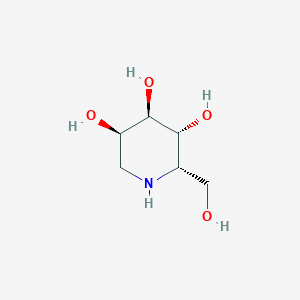
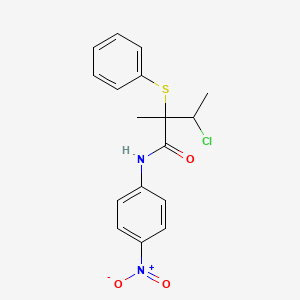
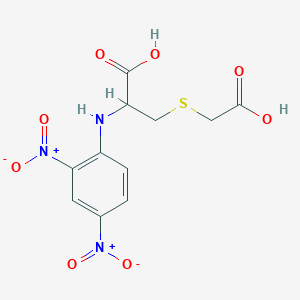
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
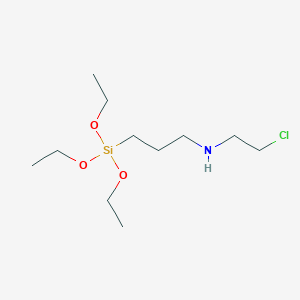
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
